molecular formula C14H23N B1580862 4-(5-Nonyl)pyridine CAS No. 2961-47-9

4-(5-Nonyl)pyridine

Cat. No.: B1580862
CAS No.: 2961-47-9
M. Wt: 205.34 g/mol
InChI Key: ATCGHKBXRIOBDX-UHFFFAOYSA-N
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Description

4-(5-Nonyl)pyridine is an organic compound with the molecular formula C₁₄H₂₃N It is a derivative of pyridine, where the pyridine ring is substituted at the fourth position with a 1-butylpentyl group

Mechanism of Action

Target of Action

The primary target of 4-(5-Nonyl)pyridine is cobalt and gallium ions . These ions play crucial roles in various biological processes. For instance, cobalt is a key component of vitamin B12, which is essential for nerve function and the formation of red blood cells.

Mode of Action

This compound interacts with its targets by acting as an extractant. It has been found to quantitatively extract cobalt from solutions containing potassium thiocyanate . Similarly, it can extract gallium from hydrochloric acid solutions . The extraction process involves the formation of complexes between this compound and the target ions.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context in which it is used. In the case of cobalt extraction, it could potentially lead to a decrease in the availability of cobalt for biological processes, with potential downstream effects on processes such as red blood cell formation and nerve function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of cobalt extraction by this compound has been found to be dependent on the concentration of potassium thiocyanate and the acidity of the solution . Similarly, the extraction of gallium is influenced by the acidity of the solution and the presence of other ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Nonyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with 1-bromo-1-butylpentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Nonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the ortho and para positions relative to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(5-Nonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and as an additive in lubricants and surfactants.

Comparison with Similar Compounds

    4-(5-Nonyl)pyridine: Similar in structure but with a different alkyl chain length.

    4-(1-Hexylheptyl)pyridine: Another derivative with a longer alkyl chain.

    4-(1-Octyloctyl)pyridine: Features an even longer alkyl chain.

Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it suitable for specific applications where other derivatives may not be as effective.

Properties

IUPAC Name

4-nonan-5-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGHKBXRIOBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062745
Record name 4-(1-Butylpentyl)pyridine
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Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2961-47-9
Record name 4-(1-Butylpentyl)pyridine
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Record name 4-(1-Butylpentyl)pyridine
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Record name Pyridine, 4-(1-butylpentyl)-
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Record name 4-(1-Butylpentyl)pyridine
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Record name 4-(1-butylpentyl)pyridine
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Record name 4-(1-BUTYLPENTYL)PYRIDINE
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Synthesis routes and methods

Procedure details

Liquid ammonia, containing one mole of freshly prepared sodamide, was replaced with 500 cc of N,N-dimethylaniline. The mixture was heated to 150° C. and 102.5 g (0.5 moles) of 4-(5-nonyl)pyridine was rapidly added through a dropping funnel. This mixture was heated to 175° C. at which point a fast evolution of hydrogen gas began. The reaction mixture was kept at 175°-180° C. for 4.5 hours and then allowed to cool over night with little hydrogen gas evolution during the last hour of the heating period. The cooled mixture was then hydrolyzed with 200 cc of water and the organic phase was separated and distilled to give 8.7 g of unreacted 4-(5-nonyl)pyridine and 39.2 g of 2-amino-4-(5-nonyl)pyridine, with most of the aminopyridine product boiling at 162°-164° C. and 2 mm Hg. Also obtained from such distilling was 18.6 g of 4,4'-di-(5-nonyl)-2,2'-bipyridyl, such 2,2' -bipyridyl product boiling at 237°-250° C. and 1 mm Hg. Based on the recovered 4-(5-nonyl)pyridine, yields were calculated for the amino product of 38.9% and for the 2,2'-bipyridyl product of 19.9%. Upon subsequent testing, the 2,2'-bipyridyl product performed effectively as a metal chelating agent and exhibited significant and valuable fungicidal properties.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 4-(5-Nonyl)pyridine has the molecular formula C14H23N and a molecular weight of 205.34 g/mol.

A: While specific spectroscopic data is not provided in the provided research, researchers utilize techniques like Infrared Spectroscopy (IR) to analyze complexes containing this compound. For instance, IR data in the υ(ArSO3-) region is used to study the structure of palladium complexes with phosphine-bis(arenesulfonate) ligands containing this compound. [, ]

A: this compound exhibits excellent stability and extraction capabilities in acidic solutions, making it suitable for extracting various metal ions from mineral acid solutions. This stability is crucial for its use in separating and recovering metals like molybdenum, uranium, zirconium, and technetium from acidic solutions. [, , , ]

A: this compound acts as a ligand in self-assembled multinuclear palladium catalysts used for ethylene polymerization and copolymerization with vinyl fluoride. It coordinates to the palladium centers, influencing the catalyst's structure and activity. [, , , , ]

A: The structure of the multinuclear palladium catalyst, influenced by this compound ligands, plays a key role in determining the molecular weight of the resulting polyethylene. Intact tetrameric structures tend to yield high molecular weight polyethylene, while fragmentation of the catalyst leads to a broader molecular weight distribution with a significant low molecular weight fraction. []

A: this compound demonstrates remarkable selectivity in extracting certain metal ions from complex mixtures. For instance, it exhibits high distribution coefficients for molybdenum(VI) in the presence of thiocyanate ions, even at low concentrations. This selectivity makes it a powerful tool for recovering and purifying valuable metals. [, ]

A: The extraction efficiency of this compound is concentration-dependent. Increasing the concentration generally enhances the extraction of metal ions until a saturation point is reached. Researchers often investigate the optimal concentration to maximize extraction while minimizing reagent use. [, ]

A: Yes, this compound and its N-oxide derivative have proven effective in separating uranium(VI) from fission products. This separation is crucial in nuclear fuel reprocessing and waste management. [, ]

A: Yes, other amine oxides, such as trioctylamine oxide, are explored as potential alternatives to this compound for extracting metal ions. Researchers compare their extraction behavior and selectivity to identify the most suitable extractant for specific applications. [, , , ]

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